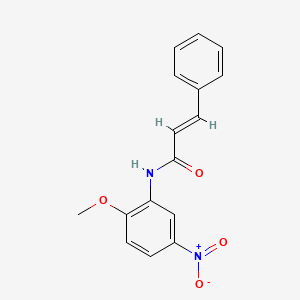

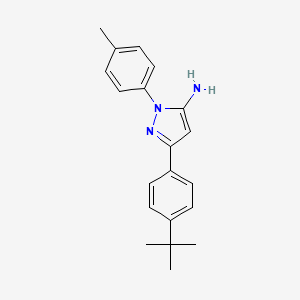

N-(2-methoxy-5-nitrophenyl)-3-phenylacrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(2-methoxy-5-nitrophenyl)-3-phenylacrylamide" is a compound that has been synthesized and characterized through various analytical techniques. This compound, like many others in its class, offers interesting properties for scientific research, particularly in materials science and organic chemistry.

Synthesis Analysis

The synthesis of compounds similar to "N-(2-methoxy-5-nitrophenyl)-3-phenylacrylamide" often involves multi-step organic reactions. For example, Rahmani et al. (2017) described the synthesis of a structurally related compound, emphasizing the use of X-ray powder diffraction (XRPD) and density functional theory (DFT) for characterization. These methods provide a detailed understanding of the molecular structure and confirm the synthesis of the desired compound (Rahmani et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, such as that conducted by Rahmani et al. (2017), often employs XRPD and DFT studies. These analyses reveal the crystal structure, spatial arrangement, and theoretical insights into the electronic structure of the compound. The study by Rahmani et al. (2017) detailed the triclinic structure and provided insights into intermolecular interactions via Hirshfeld surface analysis and fingerprint plots.

Chemical Reactions and Properties

Chemical reactions involving compounds like "N-(2-methoxy-5-nitrophenyl)-3-phenylacrylamide" can vary widely depending on the functional groups present. The nitro and methoxy groups suggest reactivity patterns that include potential for reduction of the nitro group and participation of the methoxy group in electrophilic aromatic substitution reactions. Detailed studies on similar compounds highlight their reactivity and potential for further functionalization.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are essential for understanding their behavior in different environments. Rahmani et al. (2017) provided data on the compound's crystal structure, which indirectly informs on its physical properties. Such properties are crucial for the application of these compounds in material science and chemical synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal. Studies often use spectroscopic methods like FT-IR, NMR, and UV-Vis to elucidate these properties. For example, the synthesis and characterization work by Bosch et al. (2001) on a related compound utilized X-ray crystallography to understand the compound's chemical environment and reactivity potential (Bosch et al., 2001).

Applications De Recherche Scientifique

Light-Switchable Polymer Applications

A study by Sobolčiak et al. (2013) discusses a novel cationic polymer that can switch from a cationic to a zwitterionic form upon irradiation with light. This transformation enables the polymer to condense and release double-strand DNA, demonstrating a potential application in gene delivery and antimicrobial activities. The polymer's ability to switch its antibacterial activity to a non-toxic character upon light exposure suggests its use in controlled drug release and antibacterial surface coatings (Sobolčiak et al., 2013).

Enzymatically Degradable Drug Delivery Systems

Duncan et al. (1983) synthesized N-(2-hydroxypropyl)methacrylamide copolymers with oligopeptidyl-p-nitroanilide side-chains, designed for degradation by lysosomal enzymes. This research highlights the potential of these polymers in drug delivery systems, where the drug-polymer linkage is susceptible to intralysosomal hydrolysis, ensuring the release of the drug within the target cells. The study provides a foundation for developing targeted drug delivery systems with controlled release mechanisms (Duncan et al., 1983).

Corrosion Inhibition

Mishra et al. (2018) investigated N-phenyl-benzamide derivatives as corrosion inhibitors for mild steel in acidic conditions. The study found that electron-donating and electron-withdrawing substituents significantly affect the inhibition efficiency, suggesting applications in protecting metals from corrosion. This research offers insights into the design of more effective corrosion inhibitors based on structural modifications of the benzamide derivatives (Mishra et al., 2018).

Fluorescent Probes for Hypoxic Cells

Feng et al. (2016) developed a novel fluorescent probe using a 4-nitroimidazole moiety for selective detection of hypoxia in tumor cells. This probe demonstrates the potential for biomedical research, particularly in imaging and studying disease-relevant hypoxia. Such probes can be instrumental in understanding the hypoxic environment of tumors, aiding in the diagnosis and treatment of cancer (Feng et al., 2016).

Propriétés

IUPAC Name |

(E)-N-(2-methoxy-5-nitrophenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-22-15-9-8-13(18(20)21)11-14(15)17-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,19)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWJVLBLBWRSOE-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-5-nitrophenyl)-3-phenylacrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)

![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)

![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)

![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)

![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)